

Application Notes and Protocols for THRX-195518 Cell-Based Assay Development

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Compound of Interest		
Compound Name:	THRX-195518	
Cat. No.:	B1426059	Get Quote

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Introduction

THRX-195518 is the primary and major active metabolite of Revefenacin, a long-acting muscarinic antagonist.[1][2][3] Revefenacin is indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] **THRX-195518** is formed via hydrolysis of Revefenacin.[1][2][4] Like its parent compound, **THRX-195518** functions as a competitive antagonist of muscarinic cholinergic receptors, although it exhibits a tenfold lower binding affinity for the M3 receptor compared to Revefenacin.[1][2][3][5] The antagonism of M3 receptors in the airways is a key mechanism for bronchodilation.[1] Recent in silico studies have also suggested a potential role for **THRX-195518** as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), where it may preserve cell viability against glutamate-induced toxicity.[4]

These application notes provide a detailed protocol for a cell-based assay to characterize the antagonist activity of **THRX-195518** on the M3 muscarinic receptor. The described assay measures the inhibition of acetylcholine-induced calcium mobilization in a human cell line endogenously expressing the M3 receptor.

Signaling Pathway of M3 Muscarinic Receptor and THRX-195518 Inhibition

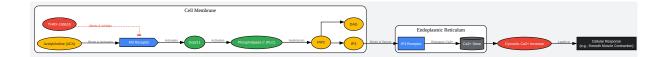


Methodological & Application

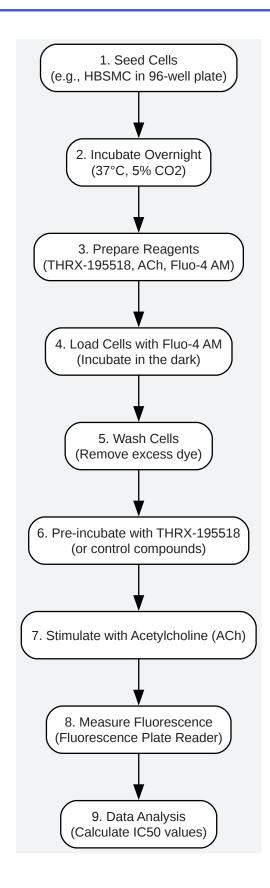
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The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples through Gαq/11. Upon binding of the endogenous agonist, acetylcholine (ACh), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores. **THRX-195518**, as a competitive antagonist, blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this downstream signaling cascade and the subsequent increase in intracellular calcium.









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